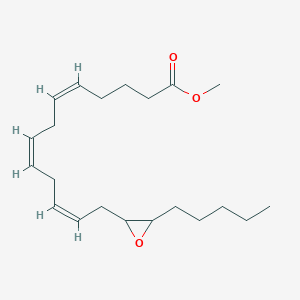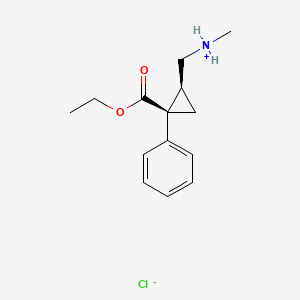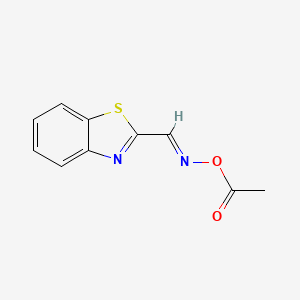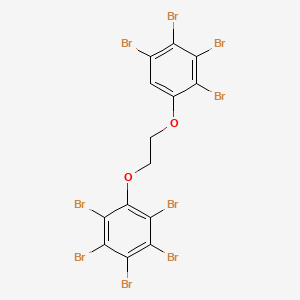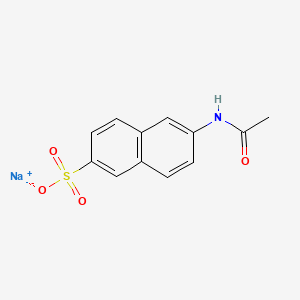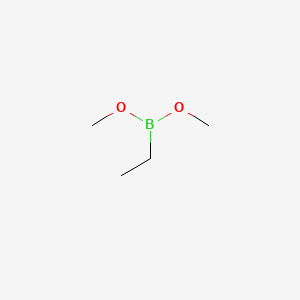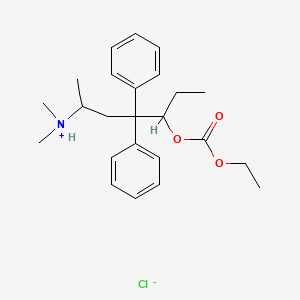
N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride is a synthetic organic compound. It belongs to the class of amines and is characterized by its complex molecular structure, which includes multiple phenyl groups and an ethoxyformyloxy moiety. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride typically involves multiple steps, including the formation of the amine group, the introduction of phenyl groups, and the addition of the ethoxyformyloxy moiety. Common reagents used in the synthesis may include dimethylamine, benzene derivatives, and ethyl formate. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-3,3-diphenylpropylamine hydrochloride
- N,N-Dimethyl-3,3-diphenyl-4-hydroxy-1-methylhexylamine hydrochloride
Uniqueness
N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride is unique due to the presence of the ethoxyformyloxy moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific research applications and industrial processes.
Propiedades
Número CAS |
67196-18-3 |
|---|---|
Fórmula molecular |
C24H34ClNO3 |
Peso molecular |
420.0 g/mol |
Nombre IUPAC |
(5-ethoxycarbonyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C24H33NO3.ClH/c1-6-22(28-23(26)27-7-2)24(18-19(3)25(4)5,20-14-10-8-11-15-20)21-16-12-9-13-17-21;/h8-17,19,22H,6-7,18H2,1-5H3;1H |
Clave InChI |
LKNRLMWCFGYFEA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


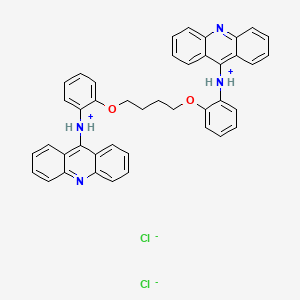
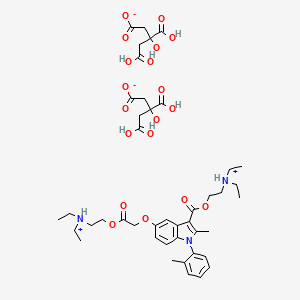
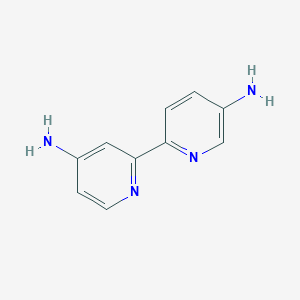
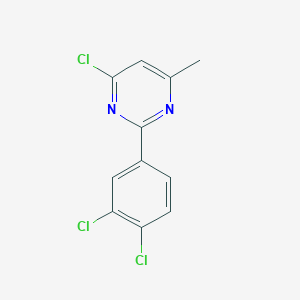
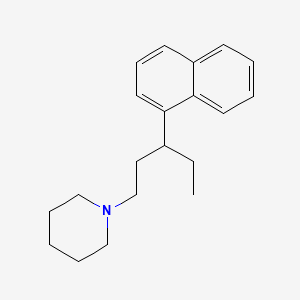
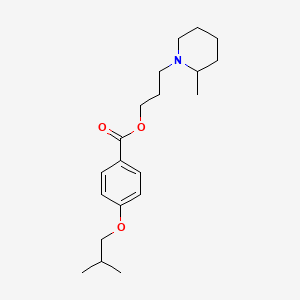
![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)
